Anapterin
Overview
Description
Anapterin is a derivative of Neopterin, which is a precursor in the biosynthesis of Biopterin . It has the molecular formula C9H11N5O3 and a molecular weight of 237.22 g/mol . This compound is a pterin compound that plays a role in various biochemical processes.
Preparation Methods
Industrial Production Methods: Industrial production of Anapterin would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Anapterin can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anapterin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of pterin compounds.
Biology: Investigated for its role in biochemical pathways involving pterins.
Industry: Utilized in the production of biochemical reagents and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Anapterin involves its role as a precursor in the biosynthesis of Biopterin. Biopterin is essential for the function of several enzymes, including those involved in the synthesis of neurotransmitters. This compound likely exerts its effects by influencing these biochemical pathways and molecular targets.
Comparison with Similar Compounds
Neopterin: A precursor to Anapterin and involved in the same biosynthetic pathway.
Biopterin: The end product of the biosynthesis pathway involving this compound.
Primapterin: Another pterin compound with similar biochemical roles.
Uniqueness: this compound is unique in its specific role as a derivative of Neopterin and its involvement in the biosynthesis of Biopterin. Its chemical structure and functional groups distinguish it from other pterin compounds.
Properties
IUPAC Name |
2-amino-7-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRKRFGNHXANN-AWFVSMACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156397 | |
Record name | Anapterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13019-53-9 | |
Record name | Anapterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anapterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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